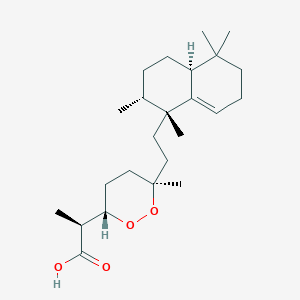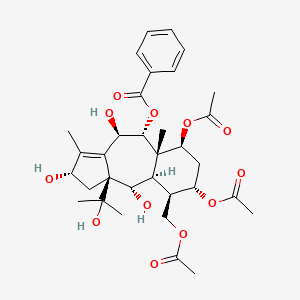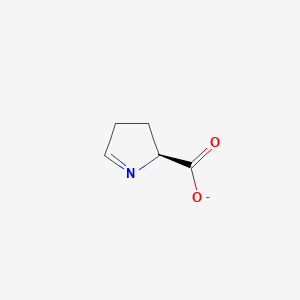
(2S)-3,4-dihydro-2H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-pyrroline-5-carboxylate is a 1-pyrroline-5-carboxylate resulting from the removal of the proton from the carboxy group of (S)-1-pyrroline-5-carboxylic acid. It is a conjugate base of a (S)-1-pyrroline-5-carboxylic acid. It is an enantiomer of a (R)-1-pyrroline-5-carboxylate.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
- New Synthesis Approaches: A new synthesis method for 1H-pyrrole-2-carboxylic acid derivatives, including (2S)-3,4-dihydro-2H-pyrrole-2-carboxylate, was developed using 2H-azirines and enamines. This method leads to moderate to high yields of the title compounds (Law et al., 1984).
- One-Pot Synthesis Methods: An efficient one-pot method for synthesizing pyrrole-2-carboxylates and -carboxamides, starting from chalcones and glycine esters or amides, has been established. This method uses electrocyclic ring closure and oxidation, and is adaptable to a wide range of functional groups (Imbri et al., 2014).
Biological and Natural Product Synthesis
- Biological Formation and Utility: The pyrrole ring is a crucial component in natural product biosynthesis. The pyrrole-2-carboxylate moiety, which includes (2S)-3,4-dihydro-2H-pyrrole-2-carboxylate, is significant in biological contexts due to its chemical and electronic features, playing a role in electron-rich, planar structures, and participating in various chemical interactions (Walsh et al., 2006).
Environmental and Green Chemistry Applications
- Environmentally-Friendly Synthesis: Continuous flow ring-closing metathesis has been used for the synthesis of 2,5-dihydro-1H-pyrrole-3-carboxylates, which are important in making high-value pyrroles. This process is environmentally friendly, using green solvents and efficient scale-up potential (Drop et al., 2017).
Chemical Properties and Reactions
- Acid Catalysis and Decarboxylation: The decarboxylation of pyrrole-2-carboxylic acid, closely related to (2S)-3,4-dihydro-2H-pyrrole-2-carboxylate, has been studied, revealing insights into acid catalysis in strongly acidic solutions. This research contributes to understanding the chemical behavior of related compounds (Mundle & Kluger, 2009).
Crystal Engineering
- Supramolecular Structures: The pyrrole-2-carboxylate dimer, including derivatives like (2S)-3,4-dihydro-2H-pyrrole-2-carboxylate, has been identified as a robust supramolecular synthon, useful in crystal engineering. This finding has implications for self-assembly in crystal formation (Yin & Li, 2006).
Polymer Science
- Conductive Polymer Materials: Studies on Poly-3-(2-ethane carboxylate) pyrrole, a related compound, have explored its conductive properties in different oxidized states, contributing to the understanding of self-doping conductive polymer materials (Wang et al., 1995).
Propiedades
Nombre del producto |
(2S)-3,4-dihydro-2H-pyrrole-2-carboxylate |
|---|---|
Fórmula molecular |
C5H6NO2- |
Peso molecular |
112.11 g/mol |
Nombre IUPAC |
(2S)-3,4-dihydro-2H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h3-4H,1-2H2,(H,7,8)/p-1/t4-/m0/s1 |
Clave InChI |
DWAKNKKXGALPNW-BYPYZUCNSA-M |
SMILES isomérico |
C1C[C@H](N=C1)C(=O)[O-] |
SMILES canónico |
C1CC(N=C1)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



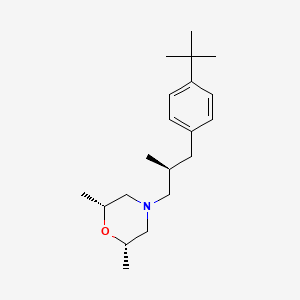
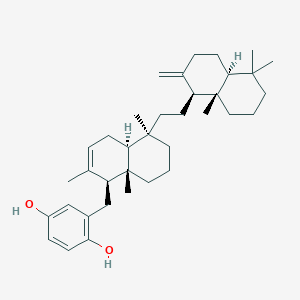
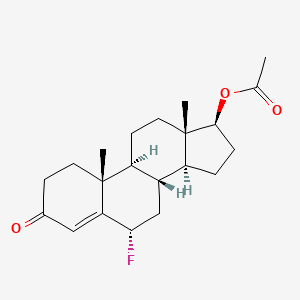

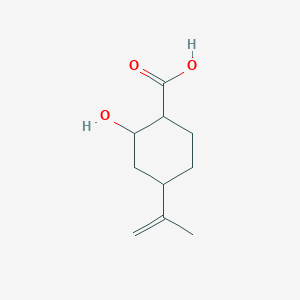
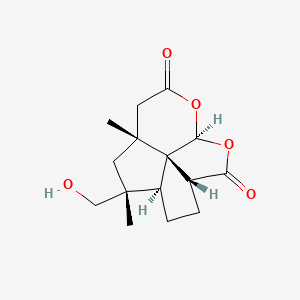
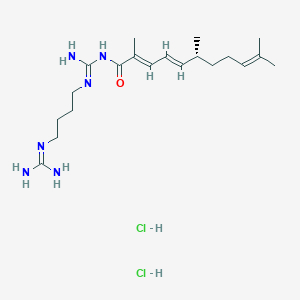
![N-Ethyl-N'-[[2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine;tetrahydrochloride](/img/structure/B1250834.png)
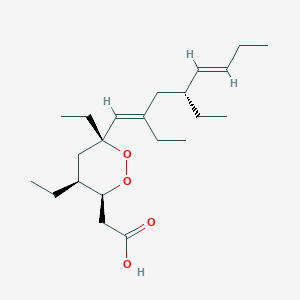
![N-[(2R)-2-[4-(1H-indol-4-yl)-1-piperazinyl]propyl]-N-(2-pyridinyl)cyclohexanecarboxamide](/img/structure/B1250838.png)
![Methyl 3-(benzoyloxy)-8-hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1250840.png)
